
(Z)-4-methoxy-3-methylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-methoxy-3-methylbut-3-en-2-one, also known as p-anisaldehyde, is an organic compound that is commonly used in the synthesis of various pharmaceuticals, fragrances, and flavors. It is a pale yellow liquid with a sweet, floral odor and is soluble in most organic solvents. The compound has been extensively studied for its chemical and biological properties and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of (Z)-4-methoxy-3-methylbut-3-en-2-one is not well understood. However, it has been shown to have various biological activities, such as antimicrobial, antifungal, and antioxidant activities. The compound has also been shown to have potential as an anti-inflammatory agent and has been studied for its potential use in the treatment of various inflammatory diseases.
Biochemische Und Physiologische Effekte
(Z)-4-methoxy-3-methylbut-3-en-2-one has been shown to have various biochemical and physiological effects. It has been reported to have antimicrobial activity against various microorganisms, such as bacteria and fungi. The compound has also been shown to have antioxidant activity, which may help protect against oxidative stress and prevent the development of various diseases. Additionally, (Z)-4-methoxy-3-methylbut-3-en-2-one has been shown to have anti-inflammatory activity, which may help reduce inflammation and pain associated with various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Z)-4-methoxy-3-methylbut-3-en-2-one in lab experiments include its high purity and yield, as well as its various biological activities. The compound is relatively easy to synthesize and has been extensively studied for its various properties. However, the limitations of using (Z)-4-methoxy-3-methylbut-3-en-2-one in lab experiments include its potential toxicity and the need for proper safety precautions when handling the compound.
Zukünftige Richtungen
There are many potential future directions for the study of (Z)-4-methoxy-3-methylbut-3-en-2-one. One potential direction is the further investigation of the compound's antimicrobial and antifungal activities, as well as its potential use in the development of new antibiotics and antifungal agents. Another potential direction is the study of the compound's antioxidant and anti-inflammatory activities, and its potential use in the treatment of various inflammatory diseases. Additionally, (Z)-4-methoxy-3-methylbut-3-en-2-one may have potential as a flavoring agent in the food industry, and further research in this area may be warranted.
Synthesemethoden
The synthesis of (Z)-4-methoxy-3-methylbut-3-en-2-one can be achieved through several methods. One of the most common methods is the reaction of p-anisidine with acetone in the presence of acid catalysts. Another method involves the reaction of p-anisalcohol with acetic anhydride in the presence of a catalyst. Both methods result in the formation of (Z)-4-methoxy-3-methylbut-3-en-2-one with high yields and purity.
Wissenschaftliche Forschungsanwendungen
(Z)-4-methoxy-3-methylbut-3-en-2-one has been extensively studied for its various scientific research applications. It has been used as a starting material in the synthesis of various pharmaceuticals, such as antihistamines, anti-inflammatory agents, and antifungal agents. The compound has also been used in the synthesis of fragrances and flavors, such as vanillin and heliotropin.
Eigenschaften
CAS-Nummer |
150151-24-9 |
|---|---|
Produktname |
(Z)-4-methoxy-3-methylbut-3-en-2-one |
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(Z)-4-methoxy-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-5(4-8-3)6(2)7/h4H,1-3H3/b5-4- |
InChI-Schlüssel |
UVEUXDFHYFKUDZ-PLNGDYQASA-N |
Isomerische SMILES |
C/C(=C/OC)/C(=O)C |
SMILES |
CC(=COC)C(=O)C |
Kanonische SMILES |
CC(=COC)C(=O)C |
Synonyme |
3-Buten-2-one, 4-methoxy-3-methyl-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



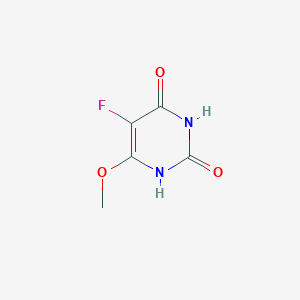
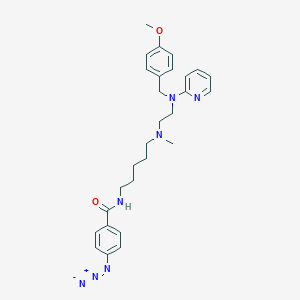
![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)
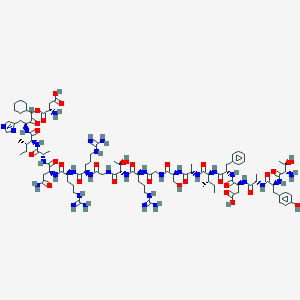
![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)

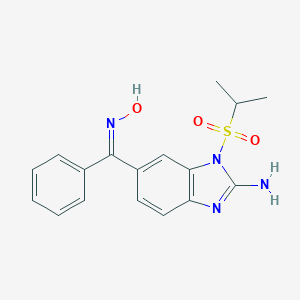

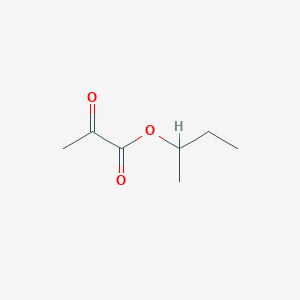
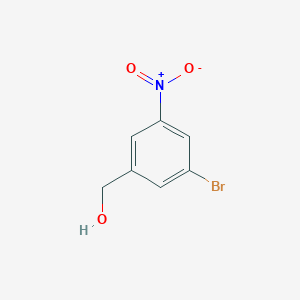

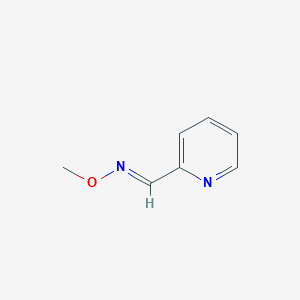
![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)